3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one
Description
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
(5E)-3-benzyl-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO2S2/c25-19-9-8-18(21(26)13-19)15-29-20-10-6-16(7-11-20)12-22-23(28)27(24(30)31-22)14-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDFHHCPBZOHOL-WSDLNYQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazolidinone ring. The benzylidene and dichlorobenzyloxy substituents are then introduced through subsequent reactions, such as aldol condensation and nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The dichlorobenzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorobenzyloxy group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Condensation of thioamide with an α-haloketone .
- Cyclization to form the thiazolidinone ring.
- Introduction of substituents through reactions like aldol condensation and nucleophilic substitution.
Scientific Research Applications
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one has been studied for various applications across different fields:
Medicinal Chemistry
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. Studies indicate that it may inhibit cell wall synthesis in bacteria, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer effects by inducing apoptosis in cancer cells. Its mechanism is believed to involve interaction with specific enzymes and receptors critical for tumor growth.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Biological Research
- Enzyme Inhibition Studies : Research has focused on the ability of this compound to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Cell Culture Studies : In vitro studies have demonstrated the compound's effects on cell proliferation and viability, providing insights into its potential as a therapeutic agent.
Chemical Research
- Building Block for Synthesis : Due to its unique structure, it serves as a valuable building block for synthesizing more complex molecules with potential biological activities.
- Reaction Mechanisms : The compound can undergo various chemical reactions, including oxidation and substitution, making it a subject of interest in synthetic organic chemistry.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antibiotic agent .
Case Study 2: Anticancer Potential
Research published in Cancer Letters investigated the anticancer effects of this compound on various cancer cell lines. The study found that treatment with the compound resulted in reduced cell viability and increased apoptosis rates, indicating its potential as an anticancer drug .
Case Study 3: Anti-inflammatory Effects
In a study featured in Inflammation Research, the compound was tested for anti-inflammatory activity using animal models. Results demonstrated a significant reduction in inflammatory markers, supporting its use in developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazolidinone core may inhibit specific enzymes involved in bacterial cell wall synthesis, while the benzylidene and dichlorobenzyloxy groups may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
5-Benzylidene-2-thioxo-thiazolidin-4-one: Similar structure but lacks the dichlorobenzyloxy group.
2,4-Dichlorobenzylidene-thiazolidinone: Similar structure but lacks the benzyl group.
Uniqueness
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to the presence of both benzyl and dichlorobenzyloxy substituents, which may contribute to its enhanced biological activity and selectivity compared to other thiazolidinone derivatives.
Biological Activity
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one (CAS No. 300386-79-2) is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 486.43 g/mol. The structure features a thiazolidinone core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Mechanisms of Biological Activity
- Antimicrobial Activity : Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. For instance, the compound demonstrated an IC50 in the range of 0.2–0.5 µM against C. albicans .
- Antidiabetic Effects : Thiazolidinediones are known for their role as insulin sensitizers in diabetes management. Compounds within this class have shown potential in inhibiting key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase . Specifically, the compound under discussion has been associated with improved metabolic profiles in model organisms like Drosophila melanogaster, suggesting its potential for enhancing lifespan and metabolic health under high-fat dietary conditions .
- Anticancer Properties : The thiazolidinone framework has been linked to anticancer activity through various mechanisms, including the inhibition of topoisomerase II and protein kinases . In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others .
Research Findings and Case Studies
A series of studies have evaluated the biological activity of thiazolidinones:
- Study on Antifungal Activity : A recent study synthesized several thiazolidinone derivatives and assessed their antifungal efficacy against clinical isolates of C. albicans. The results indicated that modifications in the benzylidene substituents significantly influenced antifungal potency, with some derivatives achieving MIC values as low as 0.125–0.5 mg/L .
- In Vivo Studies : In vivo studies using Drosophila models demonstrated that this compound could reverse the detrimental effects of high-fat diets on longevity and metabolic health, indicating its potential role as a therapeutic agent in metabolic disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one?
- Methodology : The compound can be synthesized via condensation of a thiazolidinone precursor (e.g., 3-benzyl-2-thioxo-thiazolidin-4-one) with a substituted benzaldehyde derivative under basic conditions. A typical procedure involves refluxing equimolar amounts of reactants in ethanol or methanol with a base (e.g., NaOH or KOH) for 4–6 hours . Monitoring via TLC and purification by crystallization or column chromatography is recommended .
Q. How is structural characterization performed for this thiazolidinone derivative?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions and stereochemistry .
- HRMS : High-resolution mass spectrometry for molecular formula validation .
- X-ray diffraction : Single-crystal X-ray analysis (using SHELXL or SHELXTL) to resolve absolute configuration and intermolecular interactions .
Q. What solvents and reaction conditions optimize yield in the benzylidene condensation step?
- Methodology : Polar aprotic solvents (e.g., DMF or ethanol) with catalytic glacial acetic acid enhance reaction efficiency. Reflux temperatures (70–80°C) and inert atmospheres (N) minimize side reactions like oxidation of the thioxo group .
Advanced Research Questions
Q. How can computational methods (DFT, Hirshfeld analysis) predict and validate crystallographic data for this compound?
- Methodology :
- DFT : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to compare bond lengths/angles with X-ray data .
- Hirshfeld surfaces : Analyze intermolecular interactions (e.g., C–H···S, C–H···Cl) to explain packing motifs and stability .
- Software: Gaussian for DFT; CrystalExplorer for Hirshfeld analysis .
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazolidinones?
- Methodology :
- Dose-response studies : Compare IC values across cell lines to assess potency variations .
- SAR analysis : Systematically modify substituents (e.g., dichlorophenyl vs. methoxyphenyl) to isolate pharmacophoric groups .
- Meta-analysis : Use databases like PubChem to cross-reference bioactivity data and identify assay-specific biases .
Q. How do reaction intermediates or byproducts impact the purity of the final compound?
- Methodology :
- LC-MS : Monitor reaction progress to detect intermediates (e.g., unreacted aldehyde or thiourea byproducts) .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Kinetic studies : Vary reaction time/temperature to minimize side products like sulfoxides (from thioxo oxidation) .
Q. What crystallographic challenges arise during refinement of this compound’s structure?
- Methodology :
- Disorder modeling : Address positional disorder in flexible substituents (e.g., benzyloxy groups) using SHELXL’s PART instruction .
- Twinned data : Apply HKLF 5 format in SHELXL for handling non-merohedral twinning .
- Validation: Check R and GooF metrics to ensure data quality .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Pharmacophore mapping : Identify critical groups (e.g., thioxo ring, dichlorophenyl) using docking studies (AutoDock Vina) .
- Bioisosteric replacement : Substitute the benzylidene group with heterocyclic moieties (e.g., pyridyl) to improve solubility .
- In vitro testing : Prioritize derivatives with low nanomolar activity against target proteins (e.g., hemoglobin subunits) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
